Wander

Content Navigation

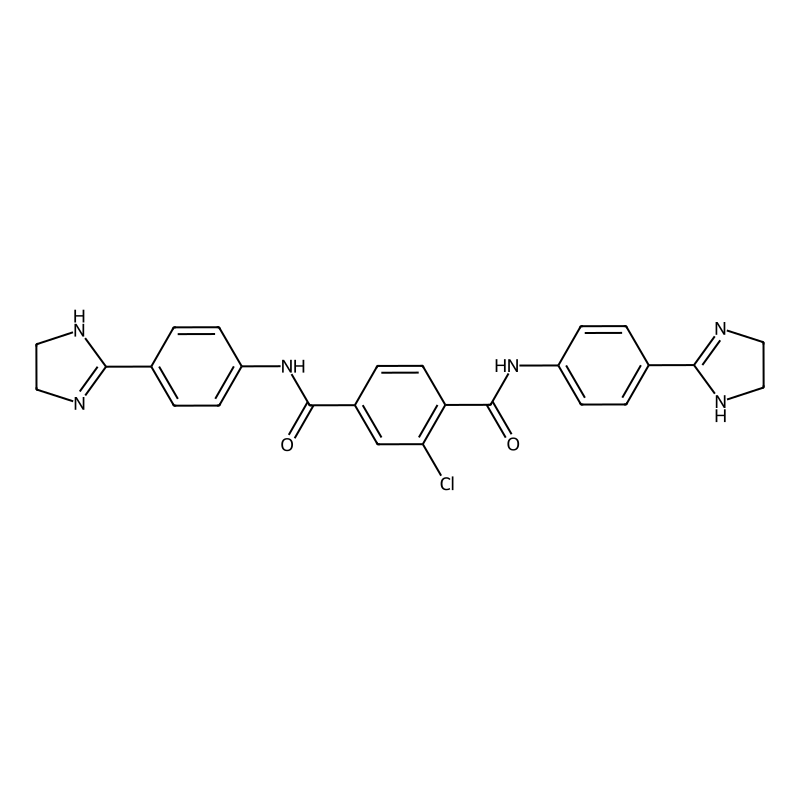

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Capturing High-Resolution Movement Data

Wander goes beyond simply tracking location. It captures detailed information on an individual's movement throughout the day, including factors like speed, direction, and changes in activity. This rich data allows researchers to analyze how people navigate urban environments, revealing patterns in movement and interactions with their surroundings ().

Wander, chemically known as 2-(4-chlorophenyl)-N-(1H-imidazol-1-yl)-N-(pyridin-2-yl)acetamide, is a synthetic compound with the molecular formula CHClNO. It is primarily noted for its pharmacological properties and potential therapeutic applications. The compound has been studied for its effects on various biological systems and its ability to interact with specific receptors in the body.

Wander exhibits a range of biological activities, primarily as an antagonist at certain neurotransmitter receptors. Its pharmacological profile suggests potential applications in treating psychiatric disorders, particularly due to its interaction with dopaminergic and serotonergic systems. Studies indicate that Wander may possess anxiolytic and antidepressant-like effects, making it a candidate for further research in psychopharmacology.

The synthesis of Wander typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring: Starting from pyridine derivatives, a reaction with appropriate reagents leads to the formation of the imidazole structure.

- Chlorination: The introduction of chlorine into the aromatic ring can be achieved via electrophilic aromatic substitution.

- Acetamide Formation: The final step involves acylating the amine with acetic anhydride or acetic acid to produce the desired compound.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Wander has potential applications in various fields, particularly in pharmaceuticals. Its unique receptor interactions suggest uses in:

- Psychiatric Treatments: As a candidate for treating anxiety and depression.

- Neuropharmacology: Investigated for effects on cognitive functions and neuroprotection.

- Research Tools: Used in laboratory settings to study receptor mechanisms and drug interactions.

Interaction studies have shown that Wander can modulate neurotransmitter systems by acting as an antagonist at specific receptors. This modulation can lead to alterations in mood and behavior, making it a valuable tool for studying psychiatric conditions. Furthermore, its interactions with other compounds have been explored to understand synergistic effects or potential side effects when used in combination therapies.

Wander shares structural similarities with several other compounds that exhibit pharmacological activity. Here are some comparable compounds:

Wander's uniqueness lies in its specific receptor interactions and potential therapeutic applications that distinguish it from these compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yesair DW, HOFook C. The retention or efflux of phthalanilide (NSC 60339)-lipid complexes by sensitive or resistant murine tumor cells and Escherichia coli B. Cancer Res. 1968 Feb;28(2):314-9. PubMed PMID: 4868016.

3: Yesair DW, Kohner FA, Rogers WI, Baronowsky PE, Kensler CJ. Relationship of phthalanilide-lipid complexes to uptake and retention of 2-chloro-4',4"-di(2-imidazolin-2-yl)terephthalanilide (NSC 60339) by sensitive and resistant P388 leukemia cells. Cancer Res. 1966 Feb;26(2):202-7. PubMed PMID: 5903172.

4: BOOTH J, BOYLAND E, GELLHORN A. SEARCH FOR METABOLITES OF ANTILEUKEMIC PHTHALANILIDES, 2-CHLORO-4',4"-DI-2-IMIDAZOLIN-2-YLTEREPHTHALANILIDE (NSC-60339) AND 2-AMINO-4',-4"-DI-2-IMIDAZOLIN-2-YLTEREPHTHALANILIDE DIHYDROCHLORIDE (NSC-50469). Cancer Chemother Rep. 1964 Dec;43:11-8. PubMed PMID: 14250645.